molecular formula C20H19NO3 B11102818 N-(3,4,5-Trimethoxybenzylidene)-2-naphthalenamine CAS No. 292644-17-8

N-(3,4,5-Trimethoxybenzylidene)-2-naphthalenamine

Cat. No.: B11102818
CAS No.: 292644-17-8
M. Wt: 321.4 g/mol
InChI Key: INPROVFKPAFXAG-UHFFFAOYSA-N
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Description

N-(3,4,5-Trimethoxybenzylidene)-2-naphthalenamine is a Schiff base compound formed by the condensation of 3,4,5-trimethoxybenzaldehyde and 2-naphthylamine Schiff bases are known for their wide range of applications in various fields due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5-Trimethoxybenzylidene)-2-naphthalenamine typically involves a thermal condensation reaction between 3,4,5-trimethoxybenzaldehyde and 2-naphthylamine. The reaction is carried out by heating a mixture of the two reactants in an oil bath at 423 K for about 8 minutes until the starting materials are completely consumed, as monitored by thin-layer chromatography (TLC). The resulting product is then cooled to ambient temperature and purified by trituration with ethanol to yield brown crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and reaction time, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-Trimethoxybenzylidene)-2-naphthalenamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium borohydride in ethanol is commonly used for the reduction of the imine group to an amine.

    Substitution: Various nucleophiles can be used under mild conditions to substitute the imine group.

Major Products

Mechanism of Action

The mechanism of action of N-(3,4,5-Trimethoxybenzylidene)-2-naphthalenamine involves its interaction with molecular targets such as NADPH oxidase 4 (Nox4) in cancer cells. This interaction can inhibit the proliferation of cancer cells by disrupting cellular processes like tubulin assembly . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and form stable complexes

Properties

CAS No.

292644-17-8

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-naphthalen-2-yl-1-(3,4,5-trimethoxyphenyl)methanimine

InChI

InChI=1S/C20H19NO3/c1-22-18-10-14(11-19(23-2)20(18)24-3)13-21-17-9-8-15-6-4-5-7-16(15)12-17/h4-13H,1-3H3

InChI Key

INPROVFKPAFXAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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